(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride
Description
(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride is a bicyclo[1.1.1]pentane-containing β-amino alcohol derivative with a hydrochloride salt. The bicyclo[1.1.1]pentane core introduces significant steric strain and rigidity, making it a valuable bioisostere for tert-butyl or aromatic groups in medicinal chemistry. The hydrochloride salt improves aqueous solubility, critical for pharmacokinetic optimization .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-7(5-10)4-8-1-6(2-8)3-8;/h6-7,10H,1-5,9H2;1H/t6?,7-,8?;/m1./s1 |
InChI Key |
IFTSSTISZNTCSD-PSQCCDSISA-N |
Isomeric SMILES |
C1C2CC1(C2)C[C@H](CO)N.Cl |
Canonical SMILES |
C1C2CC1(C2)CC(CO)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride
- Structure: Features a bicyclo[1.1.1]pentane with an amino group at position 3 and a geminal propan-2-ol group.
- Key Differences: The amino group is directly attached to the bicyclo system, unlike the β-amino alcohol linkage in the target compound.
- Molecular Formula: C₈H₁₆ClNO (MW: 177.67) .
(b) (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- Structure : Replaces the propan-1-ol group with a carboxylic acid.
- Key Differences: The carboxylic acid introduces acidity (pKa ~2–3) and hydrogen-bond donor/acceptor capabilities, contrasting with the neutral hydroxyl group in the target compound.
- Applications : Likely used in peptide mimetics or enzyme inhibitors due to its zwitterionic nature .
(c) (2R)-2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)-2-[(tert-butoxycarbonyl)amino]acetic acid
- Structure: Incorporates a fluorine atom on the bicyclo system and a Boc-protected amino group.
- Key Differences : Fluorination enhances metabolic stability and lipophilicity, while the Boc group masks the amine for synthetic intermediates .
Functional Group Variations in β-Amino Alcohols
(a) (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride
- Structure : Substitutes bicyclo[1.1.1]pentane with a 4-fluorophenyl group.
- Key Differences : The aromatic ring provides π-π stacking interactions, whereas the bicyclo system offers steric bulk without aromaticity.
- Molecular Formula: C₉H₁₃ClFNO (MW: 229.66) .
(b) (S)-2-amino-3-(4-aminophenyl)propan-1-ol
- Structure: Contains a para-aminophenyl group.
- Key Differences : The free amine on the phenyl ring enables crosslinking or conjugation, unlike the inert bicyclo[1.1.1]pentane .
Physicochemical Properties and Pharmacological Relevance
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